molecular formula C13H21F2NO4 B1382645 Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 1334413-62-5

Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B1382645
CAS RN: 1334413-62-5
M. Wt: 293.31 g/mol
InChI Key: IUCHVJUINYDPFH-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H21F2NO4 . It is also known as 3-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4,4-difluoro-, methyl ester .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.31 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 327.0±42.0 °C at 760 mmHg . Unfortunately, the melting point is not available .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis as a Key Intermediate : Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various compounds. For instance, it is a critical component in the synthesis of Vandetanib, a medication used for certain types of cancer. The synthesis involves steps like acylation, sulfonation, and substitution, with a total yield of about 20.2% (Wang, Wang, Tang, & Xu, 2015).

  • X-Ray Diffraction and Molecular Structure Analysis : The derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have been synthesized and characterized through spectroscopic studies like FT-IR, 1H & 13C NMR, and LCMS. Their structures have been confirmed by single crystal X-ray diffraction analysis, revealing detailed molecular shapes and interactions (Kulkarni et al., 2016).

  • Chemical Properties and Crystallization : Studies have reported on the crystal and molecular structure of related compounds like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Such research focuses on bond lengths, angles, and crystallization properties, providing insights into the physical and chemical characteristics of these compounds (Mamat, Flemming, & Köckerling, 2012).

Biological and Medicinal Research

  • Role in Anticancer Drug Synthesis : Certain derivatives of tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate are used in the synthesis of small molecule anticancer drugs. These intermediates play a crucial role in the development of novel therapeutics targeting cancer pathways (Zhang, Ye, Xu, & Xu, 2018).

  • Potential in Antidepressant and Analgesic Development : Some synthesized compounds involving tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate show potential for use in treating depression and cerebral ischemia. Additionally, they may act as analgesics, highlighting their significance in neuropsychiatric drug development (Yamashita et al., 2015).

Safety and Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed . It’s important to avoid dust formation and avoid breathing vapours, mist, or gas .

properties

IUPAC Name

tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(18)16-6-5-13(14,15)9(8-16)7-10(17)19-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCHVJUINYDPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
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Tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

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